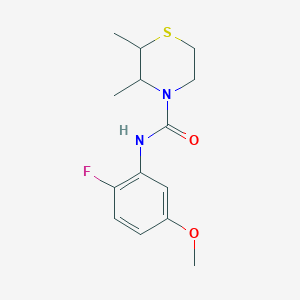
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide, also known as FMeO-TMCMC, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide has shown promising results in various scientific research applications, including its potential use as an anticancer agent. Studies have shown that N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide has also been investigated for its potential use as an antimicrobial agent, with studies showing that it exhibits antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide is not fully understood. However, studies have suggested that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide has also been shown to disrupt the cell cycle and inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further development as a therapeutic agent. Studies have also shown that N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide exhibits good stability in various biological fluids, indicating its potential for use in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide is its versatility in various scientific research applications, including its potential use as an anticancer and antimicrobial agent. However, one of the limitations of N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide is its relatively low solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide. One potential direction is to investigate its potential use as a therapeutic agent for other diseases, such as cardiovascular and neurological disorders. Another direction is to optimize its chemical structure to improve its solubility and efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide and its potential toxicity profile in vivo.
Synthesis Methods
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide is synthesized through a multi-step process involving the reaction of 2-fluoro-5-methoxyaniline with 2,3-dimethylthiirane, followed by the reaction of the resulting intermediate with phosgene and morpholine. The final product is obtained after purification through column chromatography and recrystallization.
properties
IUPAC Name |
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-9-10(2)20-7-6-17(9)14(18)16-13-8-11(19-3)4-5-12(13)15/h4-5,8-10H,6-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWDDHPXQDNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)NC2=C(C=CC(=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methoxyphenyl)-2,3-dimethylthiomorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)

![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)
![Cyclopentyl-[3-[1-(3,5-difluorophenyl)ethylamino]pyrrolidin-1-yl]methanone](/img/structure/B7630638.png)
![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)
![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)